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Foreword: 2-Amino-8-nonenoic acid is a non-proteinogenic amino acid that presents a unique

combination of functional groups: a primary amine, a carboxylic acid, and a terminal alkene.

This structure makes it a valuable building block in synthetic organic chemistry, particularly in

the development of novel peptide analogues, constrained peptides, and other bioactive

molecules. Its bifunctionality allows for orthogonal chemical modifications, providing a versatile

scaffold for drug discovery and materials science. This guide provides a comprehensive

overview of its core properties, synthesis, and analysis, grounded in established scientific

principles and methodologies.

Molecular Identity and Structure
2-Amino-8-nonenoic acid is systematically named 2-aminonon-8-enoic acid.[1] Its structure

consists of a nine-carbon chain with an amino group at the alpha-position (C2) and a double

bond at the terminal position (C8-C9). The presence of a chiral center at C2 means the

molecule exists as two enantiomers, (S)-2-amino-8-nonenoic acid and (R)-2-amino-8-
nonenoic acid.
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Identifier Value Source

IUPAC Name 2-aminonon-8-enoic acid PubChem[1]

Molecular Formula C₉H₁₇NO₂ PubChem[1]

Molecular Weight 171.24 g/mol PubChem[1]

CAS Number 1222561-61-6 Sigma-Aldrich[2]

Canonical SMILES C=CCCCCCC(C(=O)O)N PubChem[1]

InChI Key
LKMSSWRWDBZUFC-

UHFFFAOYSA-N
PubChem[1]

Physicochemical Properties
Comprehensive experimental data for the free form of 2-Amino-8-nonenoic acid is not

extensively documented in publicly available literature. However, key properties can be

computed or inferred from its structure and data on analogous compounds.

Computed Properties
Computational models provide valuable estimates for several physicochemical parameters.

Property Computed Value Source

XLogP3 -0.4 PubChem[1]

Topological Polar Surface Area 63.3 Å² PubChem[1]

Hydrogen Bond Donors 2 PubChem[1]

Hydrogen Bond Acceptors 3 PubChem[1]

Rotatable Bond Count 7 PubChem[1]

The negative XLogP3 value suggests that 2-Amino-8-nonenoic acid is predominantly

hydrophilic, a characteristic feature of amino acids due to the charged amino and carboxyl

groups at physiological pH.
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Physical State and Solubility
Physical State: As a crystalline solid, typical for amino acids. The hydrochloride salt is

described as a white solid.[3]

Solubility: Expected to be soluble in water and polar protic solvents, with limited solubility in

nonpolar organic solvents. The solubility is highly pH-dependent. For comparison, the related

fatty acid, 8-nonenoic acid, is soluble in organic solvents like chloroform and acetone.

Thermal Properties
Specific melting and boiling points for 2-Amino-8-nonenoic acid are not readily available.

Amino acids typically exhibit high melting points (often decomposing before melting) due to

their zwitterionic nature and strong intermolecular hydrogen bonding. For reference, the related

compound 8-nonenoic acid has a reported melting point of 2.5°C and a boiling point of

274.02°C (estimate).[4]

Chemical Properties and Reactivity
The reactivity of 2-Amino-8-nonenoic acid is dictated by its three primary functional groups:

Amino Group (-NH₂): Acts as a nucleophile and a base. It readily undergoes reactions typical

of primary amines, such as N-acylation (e.g., Boc protection), alkylation, and formation of

Schiff bases.

Carboxylic Acid Group (-COOH): Exhibits acidic properties and can be converted into esters,

amides, or acid chlorides. It is the site for peptide bond formation.

Terminal Alkene (C=C): The double bond can participate in various electrophilic addition

reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and metathesis

reactions, allowing for chain extension or cyclization.

The presence of both the amino acid moiety and the terminal alkene allows for orthogonal

derivatization, a highly desirable feature in the synthesis of complex molecules and

peptidomimetics.

Synthesis Pathway
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A practical and highly enantioselective synthesis for (S)-2-Amino-8-nonenoic acid has been

developed, which is crucial for its application in stereospecific drug design. The process avoids

the isolation of intermediates, making it efficient for larger-scale preparation.[3]

Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-
nonenoic Acid
The synthesis begins with 7-bromohept-1-ene and proceeds through two key steps without

intermediate isolation:

Grignard Reaction: Formation of a Grignard reagent from 7-bromohept-1-ene, followed by

addition to diethyl oxalate to generate an α-keto acid substrate.

Enzymatic Reductive Amination: The crude α-keto acid is subjected to a highly

enantioselective reductive amination using leucine dehydrogenase and glucose

dehydrogenase as catalysts. This step sets the crucial stereochemistry at the C2 position.

Boc Protection: The resulting amino acid is directly protected with a tert-butyloxycarbonyl

(Boc) group under Schotten-Baumann conditions to yield the final product in a 60% overall

yield and >99.9% enantiomeric excess.[3]

Step 1: Grignard Reaction

Step 2: Reductive Amination & Protection

7-bromohept-1-ene

α-Keto Acid Intermediate1. Mg
2. Diethyl Oxalate

diethyl_oxalate

(S)-2-amino-8-nonenoic acid

Leucine Dehydrogenase
Glucose Dehydrogenase

NH₃, NADH
iso-Boc-(S)-2-amino-8-nonenoic acid

Boc₂O, NaOH

Asymmetric synthesis workflow.

Click to download full resolution via product page

Caption: Asymmetric synthesis workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b3102905?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.oprd.5b00392
https://www.benchchem.com/product/b3102905?utm_src=pdf-body
https://www.benchchem.com/product/b3102905?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.oprd.5b00392
https://www.benchchem.com/product/b3102905?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3102905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotection
The Boc-protected amino acid can be easily deprotected to yield the free amino acid or its salt.

For instance, treatment with 4 N HCl in dioxane provides the (S)-2-Amino-8-nonenoic acid
hydrochloride salt.[3]

Analytical Methodologies
The characterization and quantification of 2-Amino-8-nonenoic acid require robust analytical

techniques capable of separating it from other components and confirming its identity.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H NMR is a primary tool for structural confirmation.

The ¹H NMR spectrum for the HCl salt of (S)-2-Amino-8-nonenoic acid shows

characteristic signals: a multiplet around 5.79 ppm for the vinylic proton (-CH=), multiplets

around 5.00-4.94 ppm for the terminal vinylic protons (=CH₂), and a multiplet for the alpha-

proton (-CH(NH₃⁺)-) around 3.8 ppm.[3] ¹³C NMR would be expected to show signals for the

carboxyl carbon (~170-180 ppm), the terminal alkene carbons (~114 and ~139 ppm), and the

alpha-carbon (~55-60 ppm).

Mass Spectrometry (MS): Electrospray ionization (ESI) coupled with a mass analyzer is ideal

for determining the molecular weight and fragmentation pattern. The expected [M+H]⁺ ion

would be at m/z 172.13.

Infrared (IR) Spectroscopy: Expected characteristic absorptions include C=O stretching of

the carboxylic acid (~1700-1730 cm⁻¹), N-H bending of the amine (~1500-1640 cm⁻¹), O-H

stretching (~2500-3300 cm⁻¹), and C=C stretching of the alkene (~1640 cm⁻¹).

Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment

and quantification.[5]

Protocol: Representative HPLC-MS Method for Analysis

This protocol is a standard method for amino acid analysis and can be adapted for 2-Amino-8-
nonenoic acid.[6]
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Sample Preparation:

Accurately weigh and dissolve the sample in a suitable diluent, such as 0.1 N HCl or the

initial mobile phase.

Filter the sample through a 0.22 µm syringe filter to remove particulates.

Instrumentation and Conditions:

System: Agilent 1290 Infinity II LC System or equivalent.

Column: AdvanceBio AAA, 2.7 µm, 4.6 x 100 mm.

Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2.

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

Flow Rate: 1.5 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1 µL.

Gradient Elution:

Time (min) % Mobile Phase B

0.0 2

0.5 2

13.5 57

13.6 100

15.5 100

15.6 2

| 18.0 | 2 |
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Detection:

Mass Spectrometer: ESI in positive ion mode.

Scan Range: m/z 50-500.

Targeted Ion Monitoring: Monitor for the [M+H]⁺ ion at m/z 172.13.

Rationale for Method Selection: This reversed-phase HPLC method with pre-column

derivatization (if needed for UV detection) or direct MS detection provides excellent resolution

and sensitivity for amino acids.[7][8] The use of a mass spectrometer as a detector offers high

specificity and confirmatory analysis.

Sample

Sample Preparation
(Dissolution, Filtration)

HPLC Separation
(Reversed-Phase Column)

Electrospray Ionization (ESI)

Mass Spectrometry
(MS Detection)

Data Analysis
(Quantification & Identification)

General HPLC-MS analytical workflow.
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Caption: General HPLC-MS analytical workflow.

Safety, Handling, and Storage
Hazard Identification
Based on supplier safety data sheets, 2-Amino-8-nonenoic acid and its salts are associated

with the following hazards:

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory

irritation).[2][9]

Signal Word: Warning.

Pictograms: GHS07 (Exclamation Mark).[2]

Handling and Personal Protective Equipment (PPE)
Handle in a well-ventilated area or under a chemical fume hood.

Avoid breathing dust, vapor, mist, or gas.

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields,

and a lab coat.

Storage
Store in a cool, dry place in a tightly sealed container.[2]

Recommended storage is often at room temperature.

Conclusion
2-Amino-8-nonenoic acid is a non-canonical amino acid with significant potential as a

versatile building block in medicinal chemistry and materials science. Its unique trifunctional

nature—comprising an amine, a carboxylic acid, and a terminal alkene—allows for a wide
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range of chemical modifications. While comprehensive experimental data on its physical

properties remains to be fully documented, its chemical reactivity is well-understood based on

fundamental organic principles. The development of an efficient, highly enantioselective

synthesis has made the chiral forms of this compound accessible for advanced research and

development applications. Standard analytical techniques, particularly HPLC-MS, are well-

suited for its characterization and quality control. As research into novel peptides and bioactive

molecules continues, the utility of specialized amino acids like 2-Amino-8-nonenoic acid is

poised to grow, making a thorough understanding of its properties essential for the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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